Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains an ethoxy group (an ether functional group), a phenyl group (a variant of a benzene ring), and a carboxylate group (the conjugate base of a carboxylic acid). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be quite complex due to the presence of several cyclic structures and a spiro configuration (where two rings share a single atom). The exact structure would depend on the specific arrangement of these groups .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure of the compound. Ethers generally have lower boiling points than alcohols of similar size due to the lack of hydrogen bonding, and carboxylate groups can impart some degree of water solubility .科学的研究の応用
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Spiropiperidine lactam acetyl-CoA carboxylase inhibitors, which are synthesized from compounds including ethyl 3-amino-1H-pyrazole-4-carboxylate, play a crucial role in medical research. These compounds have been synthesized using a streamlined process that requires minimal chromatography, demonstrating their potential for efficient large-scale production. This process involves key steps like regioselective pyrazole alkylation and a Curtius rearrangement, offering a synthetic strategy for pyrazolo-fused spirolactams. The resultant compounds, including spiropiperidine lactam acetyl-CoA carboxylase inhibitors, are of significant interest for their potential therapeutic applications (Huard et al., 2012).
Development of σ-Receptor Ligands
Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is structurally related to spiropiperidines that have been explored as σ-receptor ligands. These ligands have shown potential in neuropharmacology, particularly for their high affinity and selectivity for σ1 and σ2 receptors. The synthetic routes for these spiropiperidines, derived from compounds like bromoacetals and piperidin-4-one, lead to the formation of potent ligands with potential therapeutic applications in the treatment of neurological disorders (Maier & Wünsch, 2002).
Antimicrobial and Antituberculosis Activity
This compound is related to a series of compounds that have been evaluated for their antimicrobial and antituberculosis activity. For instance, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have shown promising results against Mycobacterium tuberculosis. The synthesis of these compounds involves combining aryl thioamides and other intermediates, leading to the development of potential new treatments for tuberculosis (Jeankumar et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 7-ethoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-30-22-12-8-11-19-21-17-20(18-9-6-5-7-10-18)26-28(21)25(32-23(19)22)13-15-27(16-14-25)24(29)31-4-2/h5-12,21H,3-4,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGPUAHFKBFGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。